molecular formula C7H4BrClFNO B8445909 4-Bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

4-Bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No. B8445909
M. Wt: 252.47 g/mol
InChI Key: JNSXQIJPRDYMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C7H4BrClFNO and its molecular weight is 252.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

4-bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4BrClFNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H

InChI Key

JNSXQIJPRDYMEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a fashion similar to that for preparation 14, 2-Fluoro-4-bromo-benzaldehyde oxime (2.77 g, 12.7 mmol), N-chlorosuccinimide (1.76 g, 13.2 mmol), and DMF (25 ml) gave 2-fluoro-4-bromo-benzoyl chloride oxime (2.61 g, 81%) after filtration through a plug of silica gel eluting with hexanes/Et2O.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Chlorosuccinimide (0.075 g) was added to a solution of 4-bromo-2-fluorobenzaldehyde oxime (Intermediate 50) (0.44 g) in DMF (1 ml) then heated for several minutes at 55°. The mixture was allowed to cool to <50° then more N-chlorosuccinimide (0.22 g) was added. After a few minutes the mixture was allowed to cool to room temp. then partitioned between water and ether. The layers were separated, the aqueous layer was re-extracted with ether (×2) and the combined organic extracts were washed with water and brine, dried (MgSO4) and concentrated under vacuum to give a white solid (0.46 g).
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

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